molecular formula C12H13NO3S B135116 5-(Dimethylamino)naphthalene-1-sulfonic acid CAS No. 4272-77-9

5-(Dimethylamino)naphthalene-1-sulfonic acid

Cat. No. B135116
CAS RN: 4272-77-9
M. Wt: 251.3 g/mol
InChI Key: BBEQQKBWUHCIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)naphthalene-1-sulfonic acid, also known as dansyl acid, is a compound that has been studied for its chemical properties and potential applications. It is a derivative of naphthalene with a sulfonic acid group and a dimethylamino group attached to the naphthalene ring. This compound is of interest due to its role as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals such as HIV integrase inhibitors .

Synthesis Analysis

The synthesis of 5-(dimethylamino)naphthalene-1-sulfonic acid has been explored using 1-naphthaleneamide-5-sulfonic acid as a starting material. The process involves the substitution of the amino group with various N-substituted groups to create a range of compounds. The structures of these synthesized compounds were confirmed using mass spectrometry (MS) and infrared spectroscopy (IR), ensuring the accuracy of the synthesis process .

Molecular Structure Analysis

The molecular structure of 5-(dimethylamino)naphthalene-1-sulfonic acid is characterized by the presence of a sulfonic acid group and a dimethylamino group attached to a naphthalene ring. The confirmation of the molecular structure of the synthesized compounds, as mentioned earlier, was achieved through MS and IR, which are reliable techniques for determining molecular structures .

Chemical Reactions Analysis

One of the key chemical reactions involving 5-(dimethylamino)naphthalene-1-sulfonic acid is its formation from the reaction of dimethylsulfoxide and 5-dimethylaminonaphthalene-1-sulfonyl chloride. This reaction occurs under pseudo-unimolecular conditions with an excess of dimethylsulfoxide. The reaction leads to the production of 5-(dimethylamino)naphthalene-1-sulfonic acid and chlorodimethyl sulfide. The rate of disappearance of the sulfonyl chloride and the appearance of the sulfonic acid were measured, providing insights into the kinetics of the reaction. A reaction mechanism involving a sulfoxonium intermediate has been proposed based on the observed data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(dimethylamino)naphthalene-1-sulfonic acid are inferred from its synthesis and reaction studies. The compound's absorption properties and decomposition point were identified, which are important for understanding its behavior under various conditions. The identification of chlorodimethyl sulfide as a byproduct by gas chromatography also provides information on the volatility and potential separation methods for the compounds involved in the reaction .

Scientific Research Applications

Wastewater Treatment

5-(Dimethylamino)naphthalene-1-sulfonic acid and its derivatives have been studied for their role in the treatment of industrial wastewater. For instance, the compound has been involved in research exploring the mechanism and technology behind combined electron-beam and biological purification of industrial wastewater. This method targets non-biodegradable hard surfactants for conversion into biodegradable products, demonstrating the compound's potential utility in enhancing the environmental friendliness of industrial processes (Pikaev et al., 1997).

Synthesis and Application in Dye Production

Research on the synthesis and application of 1,3-dihydroxynaphthalene, which can be derived from naphthalene sulfonates, highlights the importance of compounds related to 5-(Dimethylamino)naphthalene-1-sulfonic acid in the production of dyes. These compounds are key in developing more eco-friendly and efficient methods for dye production, indicating their significant role in industrial applications (Zhang You-lan, 2005).

Development of New Medicinal Applications

The study of heterocyclic naphthalimides, including derivatives of 5-(Dimethylamino)naphthalene-1-sulfonic acid, has revealed their extensive potential in medicinal applications. These compounds have been found to interact with various biological molecules, showing promise in anticancer, antibacterial, and antifungal treatments. This area of research is rapidly expanding, with some naphthalimide derivatives entering clinical trials and others being explored for their diagnostic and imaging capabilities in biological systems (Huo-Hui Gong et al., 2016).

Microbial Degradation and Environmental Fate

The degradation of polyfluoroalkyl chemicals, which can be related to the structural or functional groups of 5-(Dimethylamino)naphthalene-1-sulfonic acid, has been a subject of environmental science research. Studies have aimed to understand the microbial pathways that degrade such compounds, shedding light on their environmental fate and potential for accumulation. This research is crucial for assessing the ecological impact of these substances and their derivatives (Jinxia Liu & Sandra Mejia Avendaño, 2013).

properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEQQKBWUHCIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063383
Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)naphthalene-1-sulfonic acid

CAS RN

4272-77-9
Record name Dansyl acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4272-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansyl acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)naphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.